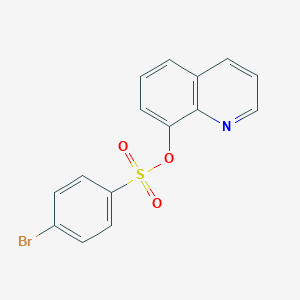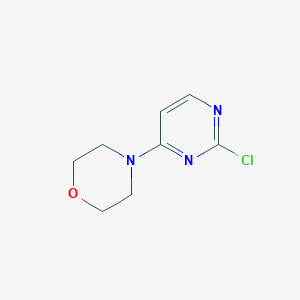
N-(2,6-diethylphenyl)-2-ethoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-diethylphenyl)-2-ethoxyacetamide, also known as DEPEA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DEPEA belongs to the class of acetamide derivatives and is known for its ability to modulate various biological processes.
科学的研究の応用
N-(2,6-diethylphenyl)-2-ethoxyacetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, N-(2,6-diethylphenyl)-2-ethoxyacetamide has been investigated for its potential as a therapeutic agent for the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
作用機序
The exact mechanism of action of N-(2,6-diethylphenyl)-2-ethoxyacetamide is not fully understood. However, it is believed to modulate various biological processes by interacting with specific receptors in the body. N-(2,6-diethylphenyl)-2-ethoxyacetamide has been found to bind to the GABA-A receptor, which is involved in the regulation of neuronal activity. This interaction leads to the modulation of neurotransmitter release, resulting in the observed physiological effects.
Biochemical and Physiological Effects:
N-(2,6-diethylphenyl)-2-ethoxyacetamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to possess anti-inflammatory properties, which may be attributed to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, N-(2,6-diethylphenyl)-2-ethoxyacetamide has been found to exhibit analgesic effects, which may be due to its interaction with the GABA-A receptor. N-(2,6-diethylphenyl)-2-ethoxyacetamide has also been shown to exhibit anticonvulsant properties, which may be attributed to its ability to modulate neuronal activity.
実験室実験の利点と制限
One of the main advantages of N-(2,6-diethylphenyl)-2-ethoxyacetamide is its ability to modulate various biological processes, making it a useful tool for studying the mechanisms underlying various physiological and pathological conditions. Additionally, N-(2,6-diethylphenyl)-2-ethoxyacetamide has been found to exhibit low toxicity, making it a safe compound to work with in the laboratory. However, one of the limitations of N-(2,6-diethylphenyl)-2-ethoxyacetamide is its limited solubility in water, which may make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research on N-(2,6-diethylphenyl)-2-ethoxyacetamide. One area of interest is its potential as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2,6-diethylphenyl)-2-ethoxyacetamide and its interaction with specific receptors in the body. Another area of interest is the development of new synthetic methods for the production of N-(2,6-diethylphenyl)-2-ethoxyacetamide and its derivatives, which may lead to the discovery of new compounds with novel biological activities.
Conclusion:
In conclusion, N-(2,6-diethylphenyl)-2-ethoxyacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, and has been investigated for its potential as a therapeutic agent for the treatment of various neurological disorders. While there are limitations to working with N-(2,6-diethylphenyl)-2-ethoxyacetamide in the laboratory, its potential applications make it a promising compound for future research.
合成法
The synthesis of N-(2,6-diethylphenyl)-2-ethoxyacetamide is a multi-step process that involves the reaction of 2,6-diethylphenol with ethyl chloroacetate in the presence of a base catalyst to form 2,6-diethylphenyl-2-chloroacetate. This intermediate is then treated with sodium ethoxide to obtain N-(2,6-diethylphenyl)-2-ethoxyacetamide in high yield.
特性
CAS番号 |
62593-49-1 |
|---|---|
製品名 |
N-(2,6-diethylphenyl)-2-ethoxyacetamide |
分子式 |
C14H21NO2 |
分子量 |
235.32 g/mol |
IUPAC名 |
N-(2,6-diethylphenyl)-2-ethoxyacetamide |
InChI |
InChI=1S/C14H21NO2/c1-4-11-8-7-9-12(5-2)14(11)15-13(16)10-17-6-3/h7-9H,4-6,10H2,1-3H3,(H,15,16) |
InChIキー |
OSWLOGSHTXTPPC-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)COCC |
正規SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)COCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-bromo-](/img/structure/B184087.png)
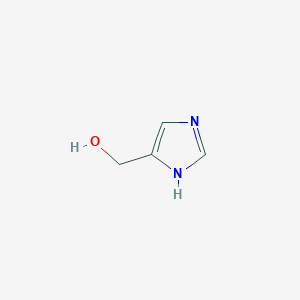
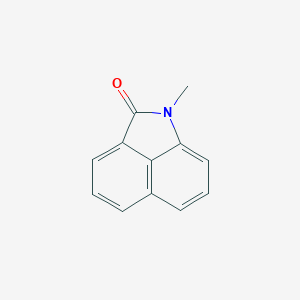

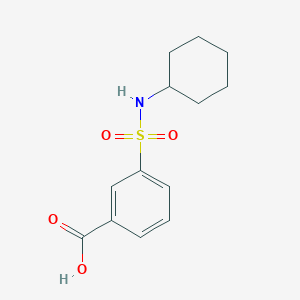

![1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole](/img/structure/B184097.png)

![[(1R,2R)-2-(phenylmethoxymethyl)cyclopropyl]methanol](/img/structure/B184099.png)
![4',4'''-Bi[benzenesulfonanilide]](/img/structure/B184103.png)

